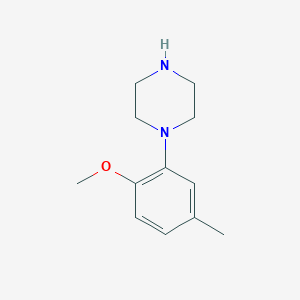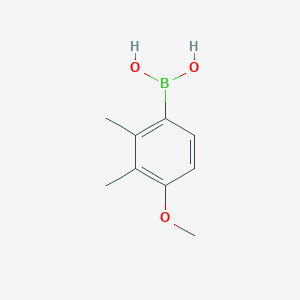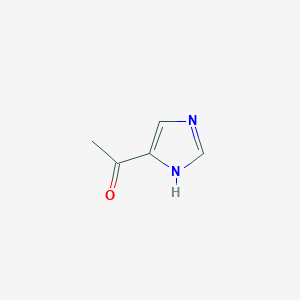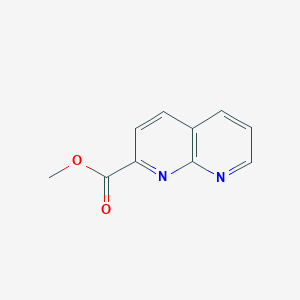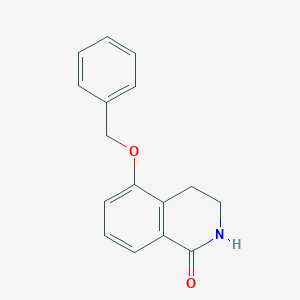
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one
Overview
Description
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one, also known as PDM-35, is a synthetic compound that belongs to the isoquinoline family. It has been widely studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology.
Mechanism Of Action
The exact mechanism of action of 5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one is not fully understood. However, it is believed to act as a dopamine D2 receptor agonist, which may contribute to its neuroprotective and antidepressant effects. It has also been shown to inhibit the activity of monoamine oxidase A and B, which may contribute to its anxiolytic and anticancer effects.
Biochemical And Physiological Effects
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective and antidepressant effects. It has also been shown to decrease the levels of stress hormones such as cortisol, which may contribute to its anxiolytic effects. In addition, it has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one in lab experiments is its high potency and selectivity for dopamine D2 receptors. This makes it a useful tool for studying the role of dopamine receptors in various physiological and pathological processes. However, one of the limitations of using 5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one is its relatively short half-life, which may limit its utility in certain experiments.
Future Directions
There are several future directions for research on 5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one. One area of interest is its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Another area of interest is its potential use as an antidepressant and anxiolytic agent. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or safety concerns. Finally, there is a need for further research on its anticancer properties, including its potential use in combination with other chemotherapeutic agents.
Scientific Research Applications
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one has been extensively studied for its potential therapeutic applications in various fields of medicine. In neurology, it has shown promising results in the treatment of Parkinson's disease and other neurodegenerative disorders. In psychiatry, it has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, it has been investigated for its anticancer properties.
properties
CAS RN |
129075-51-0 |
|---|---|
Product Name |
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one |
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H15NO2/c18-16-14-7-4-8-15(13(14)9-10-17-16)19-11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,17,18) |
InChI Key |
NFAUYWCTFTVKIG-UHFFFAOYSA-N |
SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 |
synonyms |
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




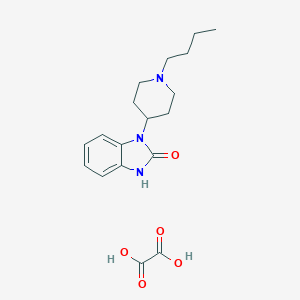
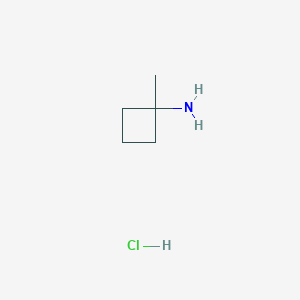

![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)
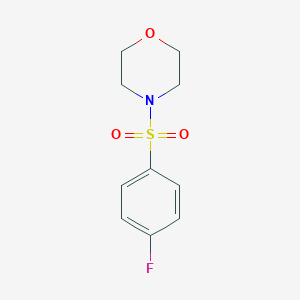
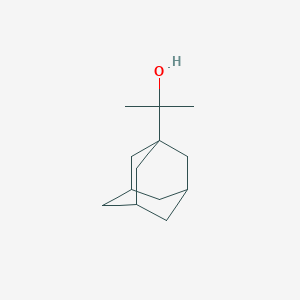
![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)
